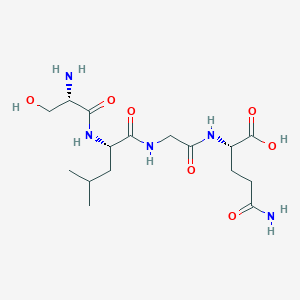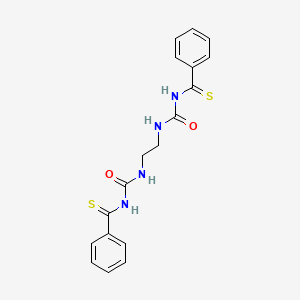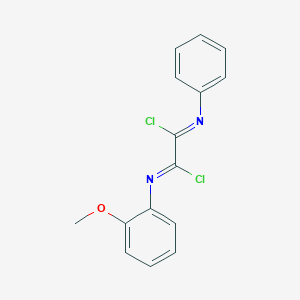![molecular formula C15H20N2O2 B12528446 N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide CAS No. 755709-80-9](/img/structure/B12528446.png)
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Azabicyclo[222]oct-3-yl)-4-methoxybenzamide is a chemical compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide typically involves the reaction of 1-azabicyclo[2.2.2]octane with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. This interaction can modulate neurotransmitter release and influence various physiological processes. The compound may act as an agonist or antagonist, depending on the receptor subtype and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-fluorobenzamide
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-bromobenzamide
Uniqueness
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide is unique due to its methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
CAS No. |
755709-80-9 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-4-2-12(3-5-13)15(18)16-14-10-17-8-6-11(14)7-9-17/h2-5,11,14H,6-10H2,1H3,(H,16,18) |
InChI Key |
RPRFHTRHTUGHLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CN3CCC2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)

![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)


![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)

